molecular formula C17H19ClN2O5 B5217068 2-[(3-pyridinylcarbonyl)amino]ethyl 3,4-dimethoxybenzoate hydrochloride

2-[(3-pyridinylcarbonyl)amino]ethyl 3,4-dimethoxybenzoate hydrochloride

Cat. No. B5217068
M. Wt: 366.8 g/mol
InChI Key: YZHMYZGMHDFXEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-pyridinylcarbonyl)amino]ethyl 3,4-dimethoxybenzoate hydrochloride is a chemical compound that has various applications in scientific research. It is a potent inhibitor of the protein kinase C (PKC) family, which plays a crucial role in cellular signaling pathways. The compound has been extensively studied for its biochemical and physiological effects, as well as its potential in drug development.

Mechanism of Action

The mechanism of action of 2-[(3-pyridinylcarbonyl)amino]ethyl 3,4-dimethoxybenzoate hydrochloride involves the inhibition of this compound activity. This compound is a family of serine/threonine kinases that play a crucial role in various cellular signaling pathways. The inhibition of this compound activity by the compound leads to the disruption of these pathways, which can have various biological effects depending on the specific isoform of this compound being targeted.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. The compound has been shown to inhibit the proliferation of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that can be used to eliminate cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[(3-pyridinylcarbonyl)amino]ethyl 3,4-dimethoxybenzoate hydrochloride in lab experiments is its specificity for this compound inhibition. The compound has been shown to selectively inhibit the activity of various this compound isoforms, which allows for the investigation of specific signaling pathways in cells. However, one of the limitations of the compound is its potential toxicity, which can limit its use in certain applications.

Future Directions

There are several future directions for the use of 2-[(3-pyridinylcarbonyl)amino]ethyl 3,4-dimethoxybenzoate hydrochloride in scientific research. One potential direction is the development of new this compound inhibitors based on the structure of the compound. Another direction is the investigation of the compound's potential in drug development for the treatment of cancer and other diseases. Additionally, the compound could be used to study the role of this compound in various physiological processes, such as neuronal function and immune system regulation.

Synthesis Methods

The synthesis of 2-[(3-pyridinylcarbonyl)amino]ethyl 3,4-dimethoxybenzoate hydrochloride involves the reaction of 3,4-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-amino-N-(3-pyridinyl)acetamide to yield the desired product. The hydrochloride salt is obtained by treating the compound with hydrochloric acid.

Scientific Research Applications

2-[(3-pyridinylcarbonyl)amino]ethyl 3,4-dimethoxybenzoate hydrochloride has been widely used in scientific research as a tool to study the role of this compound in cellular signaling pathways. It has been shown to inhibit the activity of various this compound isoforms, including this compoundα, this compoundβ, and this compoundε. The compound has been used to investigate the involvement of this compound in various cellular processes, such as cell proliferation, differentiation, and apoptosis.

properties

IUPAC Name

2-(pyridine-3-carbonylamino)ethyl 3,4-dimethoxybenzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5.ClH/c1-22-14-6-5-12(10-15(14)23-2)17(21)24-9-8-19-16(20)13-4-3-7-18-11-13;/h3-7,10-11H,8-9H2,1-2H3,(H,19,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZHMYZGMHDFXEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OCCNC(=O)C2=CN=CC=C2)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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